molecular formula C12H21NO3 B13908575 Tert-butyl 3-oxoazocane-1-carboxylate

Tert-butyl 3-oxoazocane-1-carboxylate

Cat. No.: B13908575
M. Wt: 227.30 g/mol
InChI Key: GZIXMQGSWMJKQV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxoazocane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-oxoazocane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(14)9-13/h4-9H2,1-3H3

InChI Key

GZIXMQGSWMJKQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC(=O)C1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3 Oxoazocane 1 Carboxylate

Retrosynthetic Disconnection Strategies for the Azocane (B75157) Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comyoutube.comheighpubs.org For tert-butyl 3-oxoazocane-1-carboxylate, several logical disconnections can be proposed to devise potential synthetic routes.

Key retrosynthetic strategies include:

C-N Bond Disconnection: This is one of the most common approaches for cyclic amines and amides. Cleavage of the amide bond within the azocane ring leads to a linear amino acid precursor. This acyclic molecule contains a carboxylic acid (or ester) at one end and a Boc-protected amine at the other, which can be cyclized in a forward sense via an intramolecular amidation reaction.

Cα-Cβ Bond Disconnection: Disconnecting the carbon-carbon bond between the carbonyl group and the adjacent methylene (B1212753) group (C2-C3) suggests a Claisen-type condensation strategy. This pathway would originate from a linear precursor that is functionalized to facilitate an intramolecular cyclization, such as a Dieckmann condensation of a suitably substituted diester.

Ring Expansion Disconnection: This strategy involves envisioning the eight-membered ring as being derived from a smaller, more readily available seven-membered (azepane) or six-membered (piperidine) ring. The disconnection involves removing a carbon atom that would be inserted during a ring expansion reaction in the forward synthesis.

Cycloaddition Disconnection: Though less common for saturated eight-membered rings, one could hypothetically disconnect the framework into two or more components that could be joined in a cycloaddition reaction, although this is often more applicable to unsaturated systems.

These disconnection strategies form the basis for the various synthetic approaches detailed in the following sections.

**2.2. Approaches to Eight-Membered Ring Formation

The construction of the eight-membered azocane ring is the central challenge in synthesizing this compound. Several major classes of reactions can be employed to achieve this.

Ring expansion provides an effective method for converting readily available smaller rings into less accessible medium-sized rings. elsevierpure.comresearchgate.netnih.gov This approach circumvents the challenges of direct cyclization of a long, flexible linear precursor.

A plausible ring expansion route to the azocane core could start from a seven-membered azepane derivative. For instance, a one-carbon ring expansion of a protected 3-oxoazepane could be envisioned. While specific examples for this exact transformation are not prevalent, the Tiffeneau-Demjanov rearrangement or diazomethane-mediated expansions are classic methods for such homologations. A large-scale industrial process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes a ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate, demonstrating the viability of this strategy for N-Boc protected heterocycles. researchgate.net A similar strategy could theoretically be applied to a corresponding azepanone to yield an azocanone. Another approach involves the reaction of enol ethers of cyclic ketones with dibromocarbene, followed by rearrangement to achieve ring expansion, a method that has been successfully used to prepare benzazocine derivatives from benzazepine precursors. rsc.org

StrategyPrecursor ExampleKey ReagentsDescription
Diazo-HomologationTert-butyl 2-oxoazepane-1-carboxylateDiazomethane (CH₂N₂), Lewis AcidInsertion of a methylene group into the C-C bond adjacent to the carbonyl.
Carbene AdditionEnol ether of Tert-butyl 2-oxoazepane-1-carboxylateDibromocarbene (CHBr₃, base)Formation of a dibromocyclopropane followed by thermal or solvolytic ring opening and expansion. rsc.org

Intramolecular cyclization of an acyclic precursor is a direct and widely used method for constructing cyclic systems. mdpi.com The success of such reactions for forming medium-sized rings often depends on factors like substrate pre-organization and the specific reaction conditions employed.

Common intramolecular cyclization reactions applicable to the synthesis of the target lactam include:

Intramolecular Amidation: This involves the cyclization of a linear ω-amino acid. For this compound, a suitable precursor would be 8-(tert-butoxycarbonylamino)-3-oxooctanoic acid. Activation of the carboxylic acid group followed by nucleophilic attack by the terminal amine would close the ring.

Dieckmann Condensation: This is an intramolecular base-catalyzed condensation of a diester to form a β-keto ester. A precursor such as diethyl 6-(tert-butoxycarbonylamino)azelate could be cyclized to yield an intermediate that, after hydrolysis and decarboxylation, would provide the desired 3-oxoazocane core.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming C-C bonds. A diene precursor containing a nitrogen atom in the chain could be cyclized to form an unsaturated azocene, which would then require reduction and oxidation to install the ketone at the 3-position.

Palladium-Catalyzed Cyclizations: Modern cross-coupling reactions, such as intramolecular Heck or aza-Wacker type reactions, can also be employed to form medium-sized rings. nih.govresearchgate.net For example, an acyclic precursor with appropriate functionality, such as a vinyl group and an amine, could be cyclized using a palladium catalyst. nih.gov

Macrocyclization specifically refers to ring-forming reactions that produce large rings, but the principles are highly relevant for challenging medium-sized rings like azocanes. nih.gov The primary challenge in these reactions is suppressing competing intermolecular polymerization. The most critical technique to achieve this is the use of high-dilution conditions . acs.org

By slowly adding the acyclic precursor to a large volume of solvent, the concentration of the substrate is kept extremely low. This kinetically favors the intramolecular cyclization pathway over intermolecular reactions, which require two molecules to collide. acs.org This principle is essential for the success of the intramolecular amidation of 8-(tert-butoxycarbonylamino)-3-oxooctanoic acid mentioned previously. Various coupling reagents developed for peptide synthesis are often employed to facilitate the amide bond formation under mild conditions. nih.govuni-kiel.de

TechniquePrincipleApplication
High DilutionSlow addition of precursor to a large solvent volume to maintain low concentration.Favors intramolecular cyclization over intermolecular polymerization for lactam formation. acs.org
Activating AgentsUse of reagents like DCC, EDC, or HATU to activate the carboxylic acid.Promotes efficient amide bond formation under mild conditions, minimizing side reactions. nih.gov

Direct Synthetic Pathways to the Oxoazocane Core

This section focuses on methods that directly establish the β-keto lactam functionality during the ring-forming step.

The term "enolization" points toward strategies that proceed via enolate intermediates, which are central to many carbon-carbon bond-forming reactions used in ring construction. The most prominent example in this context is the Dieckmann condensation, as previously mentioned.

The reaction proceeds as follows:

Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups of the acyclic diester precursor.

Intramolecular Attack: The resulting enolate nucleophilically attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate.

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is typically hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final cyclic ketone, in this case, this compound.

Alternatively, this section can describe the functionalization of a pre-formed azocane ring. One could synthesize N-Boc-azocane and then introduce the ketone functionality at the C-3 position. This would likely involve an oxidation of the C-3 methylene group. Such strategies often face challenges with regioselectivity. However, modern methods involving the merger of photoredox and organocatalysis have enabled the direct β-functionalization of cyclic ketones, although applying this to the direct oxidation of a methylene group in a lactam would be a novel extension. scispace.com Classical approaches to α-functionalization of ketones typically involve reacting an enolate with an electrophile, which could also be adapted. nih.govspringernature.com

Key Reagents and Reaction Conditions for Carbonyl Introduction

The introduction of a carbonyl group at the 3-position of the azocane ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved through the oxidation of the corresponding alcohol precursor, tert-butyl 3-hydroxyazocane-1-carboxylate. The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.

Commonly employed methods for this oxidation include Swern oxidation and its variations, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). Another effective method is the use of Dess-Martin periodinane (DMP), a mild and selective oxidizing agent that can be employed under neutral conditions at room temperature.

For larger-scale syntheses, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used, although their toxicity and the need for careful waste disposal are significant drawbacks. More environmentally benign alternatives, such as TEMPO-catalyzed oxidations using a co-oxidant like sodium hypochlorite, are gaining prominence. The selection of the optimal reagent often depends on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and considerations for process safety and environmental impact.

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineAnhydrous CH₂Cl₂, -78 °C to RTHigh yields, mild conditionsRequires low temperatures, unpleasant odor
Dess-MartinDess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild, selective, neutral pHReagent can be explosive, cost
PCC OxidationPyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureEfficient for primary/secondary alcoholsToxic chromium waste
TEMPO CatalysisTEMPO, NaOCl, KBrBiphasic (e.g., CH₂Cl₂/H₂O)"Green" alternative, catalyticCan be substrate-dependent

Control of Stereochemistry and Regioselectivity in Synthesis

The synthesis of this compound does not inherently involve stereocenters at the carbonyl carbon. However, the principles of stereocontrol become critical when substituents are present on the azocane ring or when chiral reducing agents are used to convert the ketone back to a specific stereoisomer of the alcohol.

Regioselectivity is a key consideration during the construction of the azocane ring itself. For instance, in ring-closing metathesis (RCM) approaches to form the eight-membered ring, the placement of the double bond in the acyclic precursor dictates the position of potential functionalization. Similarly, in cyclization reactions, the choice of nucleophile and electrophile and the reaction conditions can influence which ring atom attacks to close the ring, thereby determining the position of substituents.

When synthesizing derivatives of this compound, the regioselectivity of subsequent reactions, such as enolate formation and alkylation, is governed by both steric and electronic factors. The use of bulky bases like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, leading to substitution at the less hindered α-carbon. In contrast, thermodynamic conditions may favor the more substituted enolate.

Analogous Synthetic Routes for Related Boc-Protected Oxoazacycloalkanes

The synthetic strategies employed for this compound are often adaptable to other Boc-protected oxoazacycloalkanes. The primary differences arise from the varying ring strain and conformational preferences of the smaller ring systems.

Synthesis of Boc-Protected Oxoazetidine Derivatives

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate is a well-established process, often starting from 1-benzylazetidin-3-ol. nih.gov The synthesis involves debenzylation via hydrogenation, followed by Boc protection of the secondary amine to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.gov The final step is the oxidation of the hydroxyl group to a ketone. nih.govchemicalbook.com A common method for this oxidation is the Sworn oxidation, using reagents like ethanedioyl chloride, DMSO, and triethylamine. chemicalbook.com An alternative, greener approach utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite. nih.gov This compound is a key intermediate in the synthesis of various pharmaceuticals. hsppharma.com

Synthesis of Boc-Protected Oxopyrrolidine Derivatives

Tert-butyl 3-oxopyrrolidine-1-carboxylate is another valuable building block in organic synthesis. A common synthetic route starts from the corresponding alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is then oxidized. chemicalbook.comchemicalbook.com Similar to the azetidine (B1206935) and azocane counterparts, oxidation methods like Swern or Dess-Martin are frequently employed. Alternative routes may involve Dieckmann condensation of appropriate acyclic precursors followed by decarboxylation. The synthesis of various 5-oxopyrrolidine derivatives has been explored for potential anticancer and antimicrobial activities. nih.govnih.govresearchgate.net

Synthesis of Boc-Protected Oxopiperidine Derivatives

The synthesis of Boc-protected oxopiperidine derivatives, such as tert-butyl 3-oxopiperidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate, is of significant interest. For the 3-oxo derivative, a typical synthesis involves the Boc protection of 3-hydroxypiperidine, followed by oxidation. google.com Oppenauer oxidation, using a catalyst like aluminum isopropylate and a ketone such as acetone, is one documented method. google.com The 4-oxo isomer is often prepared by the Boc protection of 4-piperidone. These compounds are crucial intermediates for a variety of biologically active molecules, including kinase inhibitors. researchgate.net

Synthesis of Boc-Protected Oxoazepane Derivatives

For the seven-membered ring system, tert-butyl 3-oxoazepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate are important synthetic targets. The synthesis of the 4-oxo derivative has been achieved on a large scale via a ring expansion of tert-butyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate. researchgate.net The synthesis of the 3-oxo isomer can be accomplished through methods analogous to the other ring systems, typically involving the oxidation of the corresponding 3-hydroxyazepane precursor. The development of stereoselective methods for the synthesis of substituted oxazepanes is an active area of research. nih.gov

Protecting Group Installation and Manipulation during Synthesis

The Boc group is widely employed in organic synthesis due to its robustness under many reaction conditions and its facile removal under specific, mild acidic conditions. total-synthesis.com Its bulky nature can also influence the stereochemical outcome of certain reactions. For the synthesis of medium-ring nitrogen heterocyles like azocanes, the choice of the nitrogen protecting group is key to the success of the synthetic strategy. bham.ac.uk

Installation of the Boc Protecting Group

The introduction of the Boc group onto a precursor amine is typically a straightforward and high-yielding process. The most common reagent used for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgorganic-chemistry.org The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be adapted to the specific substrate. wikipedia.orgnih.gov For instance, protection of amines can be achieved in aqueous conditions using a base like sodium hydroxide (B78521) or in organic solvents such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org

Common methods for the installation of a Boc group on a precursor amine include:

Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide or triethylamine in a suitable solvent like water, tetrahydrofuran (B95107) (THF), or chloroform. wikipedia.org

Using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in an organic solvent. wikipedia.org

Solvent-free conditions using Boc₂O and a catalyst like iodine at ambient temperature have also been reported for various aryl and aliphatic amines. organic-chemistry.org

The following table summarizes typical conditions for the installation of the Boc protecting group.

ReagentBase/CatalystSolvent(s)TemperatureReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH)Water / THF0 °C to RT wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileRT wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (NEt₃)Dichloromethane (B109758) (DCM)0 °C to RT mdpi.com
Di-tert-butyl dicarbonate (Boc₂O)Iodine (I₂)Solvent-freeRT organic-chemistry.org

Manipulation and Stability during Synthesis

A key advantage of the Boc group is its stability across a wide range of chemical conditions, which allows for extensive manipulation of other parts of the molecule without premature deprotection. nih.gov The Boc group is resistant to basic hydrolysis, many nucleophiles, and reductive conditions like catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This stability is essential during the construction of the azocane ring, which may involve steps such as ring-closing metathesis, Dieckmann condensation, or ring expansion. researchgate.net

In synthetic routes toward related medium-ring heterocycles, the stability of the nitrogen protecting group is paramount. For example, while the tosyl (Ts) group has been used, its removal can be problematic, sometimes failing completely. bham.ac.ukbham.ac.uk In contrast, the Boc group's predictable lability under acidic conditions makes it a more reliable choice. total-synthesis.com This property allows for an orthogonal protection strategy, where other protecting groups sensitive to different conditions (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz groups) can be used elsewhere in the molecule and removed selectively. total-synthesis.comorganic-chemistry.org

Deprotection of the Boc Group

While the target compound is the Boc-protected azocane, understanding the conditions for its removal is essential for its use as a synthetic intermediate for further derivatization at the nitrogen atom. The Boc group is specifically designed to be labile under acidic conditions. chemistrysteps.com Cleavage occurs through protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which typically forms isobutene, along with carbon dioxide and the free amine. total-synthesis.comchemistrysteps.com

Common reagents for Boc deprotection include:

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.org

Anhydrous hydrogen chloride (HCl) in an organic solvent such as methanol (B129727), dioxane, or ethyl acetate. wikipedia.orgnih.gov

Milder methods using Lewis acids like aluminum chloride (AlCl₃) can allow for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org

Alternative non-traditional methods, such as using oxalyl chloride in methanol, have also been developed for mild deprotection. nih.gov

The following table summarizes typical conditions for the removal of the Boc protecting group.

ReagentSolventTemperatureNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RTStandard and highly effective method. wikipedia.org
Hydrogen Chloride (HCl)Methanol / DioxaneRTGenerates the amine hydrochloride salt. wikipedia.org
Aluminum Chloride (AlCl₃)Acetonitrile / DCM0 °C to RTUseful for selective deprotection. wikipedia.org
Oxalyl ChlorideMethanolRTA mild alternative to strong acids. nih.gov

The strategic use of the Boc protecting group—from its straightforward installation to its reliable stability and specific conditions for removal—is fundamental to the successful synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Chemistry

Reactivity Profile of the Azocanone Moiety

The azocanone ring is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the protons on the adjacent α-carbons.

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. academie-sciences.fr This fundamental reactivity is central to reduction and organometallic addition reactions.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, tert-butyl 3-hydroxyazocane-1-carboxylate. This is commonly achieved using hydride reagents. The choice of reagent can influence the stereochemical outcome.

Organometallic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols, expanding the carbon skeleton.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Alkyl Group Methylmagnesium bromide (CH₃MgBr) Tertiary alcohol

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. bham.ac.uklibretexts.org This enolate can then react with various electrophiles in SN2-type reactions to form a new bond at the α-position. libretexts.org

The use of a strong base like lithium diisopropylamide (LDA) ensures complete and irreversible formation of the enolate, preventing self-condensation and other side reactions. libretexts.org The enolate of tert-butyl 3-oxoazocane-1-carboxylate can be alkylated, halogenated, or undergo other functionalizations. Traditional methods for the enantioselective α-functionalization of ketones involve the reaction of a ketone enolate nucleophile with carbon or heteroatom electrophiles. springernature.comresearchgate.net

Table 2: Representative Alpha-Functionalization Reactions

Base Electrophile Reaction Type Product
Lithium diisopropylamide (LDA) Iodomethane (CH₃I) Alkylation tert-Butyl 2-methyl-3-oxoazocane-1-carboxylate
LDA N-Bromosuccinimide (NBS) Halogenation tert-Butyl 2-bromo-3-oxoazocane-1-carboxylate

The enolate generated from this compound can act as a nucleophile in condensation reactions with other carbonyl compounds. For instance, in an aldol (B89426) addition reaction, the enolate can attack an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone. Similarly, Claisen-type condensations with esters are also possible, leading to the formation of β-dicarbonyl compounds.

The prochiral nature of the carbonyl carbon allows for stereoselective transformations, yielding enantiomerically enriched or pure products. Asymmetric reduction is a common example, where the ketone is converted to a specific stereoisomer of the corresponding alcohol. This can be achieved using:

Chiral reducing agents: Borane reagents modified with chiral ligands, such as the Corey-Bakshi-Shibata (CBS) catalyst.

Biocatalysis: Enzymes, often within whole-cell systems like Saccharomyces cerevisiae (baker's yeast), can perform highly stereoselective reductions of ketones to chiral alcohols. researchgate.net

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and reductive conditions. total-synthesis.comresearchgate.net Its primary lability is towards acid, which allows for its selective removal. total-synthesis.comnih.gov

The removal of the N-Boc group is most commonly accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). total-synthesis.comcommonorganicchemistry.com The mechanism proceeds through several distinct steps: commonorganicchemistry.com

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.comstackexchange.com

Fragmentation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the unprotected amine. total-synthesis.comcommonorganicchemistry.com

Cation Quenching: The highly reactive tert-butyl cation is subsequently quenched. It can be trapped by a nucleophile or, more commonly, lose a proton to form the volatile gas isobutylene (B52900). commonorganicchemistry.comstackexchange.com

This deprotection is efficient and clean, often driven by the irreversible loss of gaseous byproducts (CO₂ and isobutylene), leaving the protonated amine salt as the product. commonorganicchemistry.com While TFA is common, other acids such as hydrochloric acid (HCl) or phosphoric acid can also be used. semanticscholar.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tert-butyl 3-hydroxyazocane-1-carboxylate
Sodium borohydride
Methylmagnesium bromide
Lithium acetylide
Lithium diisopropylamide
Iodomethane
Tert-butyl 2-methyl-3-oxoazocane-1-carboxylate
N-Bromosuccinimide
Tert-butyl 2-bromo-3-oxoazocane-1-carboxylate
Benzaldehyde
Trifluoroacetic acid
Dichloromethane
Isobutylene
Hydrochloric acid

Orthogonal Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. researchgate.netresearchgate.net This allows for orthogonal deprotection strategies, where the Boc group can be removed selectively in the presence of other protecting groups that are sensitive to different conditions.

In the context of this compound, the Boc group can be cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). researchgate.netsci-hub.se This deprotection is typically efficient and proceeds at room temperature. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.

The orthogonality of the Boc group is particularly valuable in the synthesis of complex molecules where multiple protecting groups are employed. For instance, if the azocane (B75157) scaffold were to contain other functionalities protected by groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or benzyl (B1604629) (Bn), the Boc group could be removed without affecting these other groups. The Fmoc group is labile to basic conditions (e.g., piperidine), while benzyl groups are typically removed by hydrogenolysis. This compatibility allows for a stepwise and controlled deprotection sequence, which is crucial in multistep synthesis.

Protecting GroupCleavage ConditionsStability of Boc Group
Fmoc20% Piperidine (B6355638) in DMFStable
Benzyl (Bn)H₂, Pd/CStable
Silyl Ethers (e.g., TBDMS)Fluoride source (e.g., TBAF)Stable
Acetals/KetalsAqueous acidLabile

This table illustrates the principle of orthogonal deprotection, highlighting conditions under which other common protecting groups are removed while the Boc group remains intact, and vice versa.

Boc Group as a Stereochemical Handle

The sterically demanding tert-butyl group of the Boc protecting group can significantly influence the stereochemical outcome of reactions occurring on the azocane ring. By restricting the conformational flexibility of the eight-membered ring, the Boc group can direct incoming reagents to attack from a specific face of the molecule, thereby controlling the formation of new stereocenters.

For reactions at the carbonyl group, such as reduction or addition of organometallic reagents, the Boc group can enforce a particular ring conformation that exposes one face of the ketone more than the other. This can lead to high diastereoselectivity in the formation of the corresponding alcohol. The degree of stereocontrol will depend on the specific conformation of the azocane ring, which is influenced by both the Boc group and the inherent strain of the medium-sized ring.

In reactions involving the formation of an enolate adjacent to the carbonyl group (at the C2 or C4 position), the Boc group can influence the stereoselectivity of subsequent alkylation or other electrophilic trapping reactions. The bulky nature of the Boc group can direct the approach of the electrophile to the opposite face of the enolate, leading to the preferential formation of one diastereomer. The stereochemical outcome in such reactions on piperidine systems has been shown to be influenced by the ability of the Boc group to chelate with metal ions, although its chelating ability is considered poorer than that of a carbamoyl (B1232498) group. acs.org

Participation in Multicomponent Reactions and Cascade Processes

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl carbon, makes it a suitable candidate for participation in multicomponent reactions (MCRs) and cascade processes.

Multicomponent Reactions:

Following the deprotection of the Boc group, the resulting 3-oxoazocane can be employed in MCRs. For instance, it can act as the amine component in Ugi or Passerini reactions. In a Ugi four-component reaction, the deprotected azocanone could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, peptide-like scaffold in a single step. The carbonyl group within the azocane ring could potentially undergo further intramolecular reactions, leading to even more complex molecular architectures. The Bucherer–Bergs reaction is another example where the ketone functionality could be utilized with a cyanide source and ammonium (B1175870) carbonate to form hydantoin (B18101) derivatives. mdpi.com

Cascade Processes:

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent an efficient strategy for the rapid construction of complex molecules. baranlab.org20.210.105 this compound can be a precursor to substrates for cascade reactions. For example, derivatization at the carbonyl position to introduce a tethered reactive group could initiate a cascade cyclization. After deprotection of the Boc group, the liberated amine could participate in an intramolecular cascade with a suitably positioned electrophile on the scaffold. The reactivity of the N-Boc group itself can also be harnessed in cascade processes, where it participates in intramolecular cyclizations with nucleophiles or electrophiles under specific conditions. sci-hub.se

Reaction TypePotential Role of this compoundResulting Scaffold
Ugi ReactionAmine component (after deprotection)α-Acylamino carboxamide
Passerini ReactionNot a direct componentN/A
Bucherer-Bergs ReactionKetone componentSpiro-hydantoin
Intramolecular CyclizationPrecursor for cascade substrateFused or bridged bicyclic systems

This table outlines the potential participation of this compound or its deprotected form in various multicomponent and cascade reactions.

Derivatization of the Azocane Scaffold

The azocane scaffold of this compound can be chemically modified at various positions, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Carbonyl Position

The ketone at the C3 position is a versatile functional group for a variety of transformations:

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to either the axial or equatorial alcohol diastereomer.

Nucleophilic Addition: The ketone can react with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and acetylides, to form tertiary alcohols. These reactions introduce new carbon-carbon bonds at the C3 position.

Wittig Reaction: The carbonyl group can be converted to an alkene through a Wittig reaction, allowing for the introduction of an exocyclic double bond.

Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to introduce a new amino group at the C3 position.

Formation of Enolates: The protons on the carbons alpha to the carbonyl (C2 and C4) can be removed by a strong base to form an enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at these positions.

Transformations of Other Latent Functionalities

Beyond the carbonyl group, the azocane ring itself can be subjected to further transformations. The N-Boc group, while primarily a protecting group, can exhibit its own reactivity under certain conditions. For instance, the Boc group can participate in intramolecular reactions, and its removal uncovers a secondary amine that is a key site for further functionalization. researchgate.net

The secondary amine, obtained after deprotection, can undergo a variety of reactions:

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed coupling reactions with aryl halides to form N-aryl azocanes.

Pictet-Spengler Reaction: If an appropriate aromatic group is tethered to the azocane scaffold, the secondary amine can participate in a Pictet-Spengler reaction to form fused polycyclic systems.

These transformations highlight the synthetic utility of this compound as a versatile building block for the creation of a wide array of more complex and functionally diverse molecules.

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Molecular Architectures

The inherent functionalities of tert-butyl 3-oxoazocane-1-carboxylate provide multiple avenues for elaboration into more intricate molecular systems. Its utility as a precursor for spirocyclic, polycyclic, and macrocyclic structures is a testament to its versatility.

Precursor to Spirocyclic Systems

The ketone functionality at the 3-position of the azocane (B75157) ring serves as a convenient handle for the synthesis of spirocyclic systems. Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in natural products and medicinally important compounds. Several synthetic strategies can be envisioned for the conversion of this compound into spirocyclic architectures.

One potential approach involves the Matteson-type annulation, which has been successfully employed for the construction of spirocycles from simple cyclic ketones. nih.govresearchgate.netchemrxiv.org This method utilizes an iterative boron-homologation to build a new ring onto the existing cyclic ketone. Another strategy is the Stannyl Amine Protocol (SnAP), which allows for the one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and SnAP reagents. acs.org Furthermore, Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives offer a pathway to functionalized spirocyclic oxetanes. rsc.org

A hypothetical reaction scheme for the synthesis of a spirocycle from this compound is presented below:

ReactantReagentProductReaction Type
This compoundDi(bromomethyl) ether, n-BuLiSpiro[azocane-3,2'-oxetane] derivativeAnnulation
This compound1,3-dibromopropane, LDASpiro[azocane-3,1'-cyclobutane] derivativeDialkylation

Integration into Polycyclic and Fused Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl carbon, makes it an ideal candidate for the construction of polycyclic and fused ring systems. These complex structures are often the core of biologically active molecules.

Methodologies such as transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones provide a conceptual framework for the synthesis of fused rings. nih.gov Although this specific reaction applies to four-membered rings, analogous C-C bond activation strategies could potentially be developed for the azocane ring. The Pauson-Khand reaction, an intramolecular cycloaddition of an enyne, is another powerful tool for constructing fused bicyclic systems and could be applied to derivatives of this compound. acs.org Additionally, metal-free ring expansion of cyclopropanols enabled by proton-coupled electron transfer offers a route to benzo-fused cyclic ketones. nii.ac.jp The hydrogenation of enamine derivatives of γ-lactams has also been shown to produce fused bicyclic ring systems. europeanproceedings.com

Contribution to Macrocyclic Structure Elaboration

Medium-sized rings like the azocane in this compound can serve as starting points for the synthesis of larger macrocyclic structures through ring expansion strategies. Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.

Several ring expansion methodologies are applicable to cyclic ketones. A repeatable two-carbon ring expansion has been developed for the synthesis of macrocyclic ketones. researchgate.net This process involves the transformation of 1-vinylcycloalkanols into ring-expanded ketones. Other strategies include cascade ring expansion reactions, which can be used to synthesize medium-sized rings and macrocycles without the need for high-dilution conditions. whiterose.ac.uksemanticscholar.orgrsc.org These reactions often proceed through the formation of a bicyclic intermediate followed by fragmentation. Ring expansion of medium-sized ring and macrocyclic sulfonamides has also been reported. nih.gov For instance, a homologated derivative of this compound could undergo an intramolecular cyclization followed by a ring-expanding rearrangement to afford a larger macrocyclic lactam.

Utility in Target-Oriented Synthesis of Natural Products and Analogues

While specific examples of the use of this compound in the total synthesis of natural products are not yet prevalent in the literature, its structural motifs are present in various natural alkaloids. The azocane ring system is a core feature of many complex natural products. Therefore, this compound represents a valuable chiral building block for the asymmetric synthesis of such molecules and their analogues. Its versatile reactivity allows for the introduction of various substituents and the construction of additional rings, enabling the systematic exploration of structure-activity relationships.

Implementation in Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The scaffold of this compound is well-suited for DOS due to its multiple points of diversification.

The ketone functionality can be transformed into a variety of other functional groups or used as an anchor point for the attachment of different side chains. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions to introduce further diversity. The cyclic backbone itself can be modified through ring-opening, ring-expansion, or ring-contraction reactions. This multi-directional approach allows for the generation of a large library of related but structurally distinct compounds from a single starting material, which is a hallmark of an effective DOS strategy. The use of cyclic peptides as scaffolds for the combinatorial synthesis of libraries is a well-established concept that can be conceptually extended to scaffolds like this compound. uni-konstanz.denih.gov

Strategic Intermediate in the Synthesis of Advanced Research Chemicals

This compound serves as a strategic intermediate in the synthesis of more complex molecules for research purposes. Its utility is analogous to that of other Boc-protected cyclic ketones, such as tert-butyl 3-oxoazetidine-1-carboxylate, which is a key intermediate in the synthesis of various pharmaceutical agents. nbinno.com The Boc protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. This allows for a modular and convergent approach to the synthesis of target molecules. The large-scale production of similar compounds, such as tert-butyl 4-oxoazepane-1-carboxylate, highlights the industrial relevance of such intermediates. researchgate.net

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the detailed molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide precise information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For tert-butyl 3-oxoazocane-1-carboxylate, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show a prominent singlet peak around δ 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. rsc.org The protons on the eight-membered azocane (B75157) ring would appear as a series of complex, overlapping multiplets in the region of approximately δ 1.5-4.0 ppm. The specific chemical shifts and coupling patterns of these methylene (B1212753) protons would depend on their proximity to the electron-withdrawing ketone and carbamate (B1207046) functional groups.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to display distinct signals for each carbon atom. Key resonances would include the carbonyl carbon of the ketone group at a downfield chemical shift (around δ 208-212 ppm), the carbonyl carbon of the tert-butyl carbamate (Boc) group (around δ 154-156 ppm), and the quaternary carbon of the tert-butyl group (around δ 80-82 ppm). The three equivalent methyl carbons of the tert-butyl group would produce a strong signal around δ 28 ppm. The five distinct methylene carbons of the azocane ring would appear at various shifts between δ 25-60 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Assignment Predicted Chemical Shift (δ, ppm)
¹H NMR-C(CH₃)₃~ 1.45 (singlet, 9H)
Ring -CH₂- protons~ 1.5 - 4.0 (multiplets, 12H)
¹³C NMRKetone C=O~ 209
Carbamate C=O~ 155
-C (CH₃)₃~ 81
Ring -C H₂- carbons~ 25 - 60
-C(C H₃)₃~ 28

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The molecular formula of this compound is C₁₂H₂₁NO₃, corresponding to a monoisotopic mass of approximately 227.1521 Da. HRMS analysis would be expected to provide a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. A common fragmentation pathway for Boc-protected compounds involves the loss of the tert-butyl group as a cation (m/z 57) or the loss of isobutylene (B52900) (56 Da), leading to a prominent ion. researchgate.netresearchgate.net The fragmentation of the azocane ring itself would produce additional characteristic ions. When coupled with a chromatographic technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of individual components.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Measurement Predicted Value
HRMS[M+H]⁺ (Monoisotopic)m/z 228.1594
[M+Na]⁺ (Monoisotopic)m/z 250.1413
MS/MSPrimary Fragment Ion[M - C₄H₈ + H]⁺ (loss of isobutylene)
Primary Fragment Ion[C₄H₉]⁺ (tert-butyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp band corresponding to the stretching vibration of the ketone carbonyl (C=O) group is expected around 1715 cm⁻¹. Another strong absorption, corresponding to the carbonyl of the tert-butyl carbamate group, would typically appear around 1690 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations from the aliphatic methylene and tert-butyl groups just below 3000 cm⁻¹ and C-N stretching vibrations in the 1250-1020 cm⁻¹ region. spectroscopyonline.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
KetoneC=O stretch~ 1715
CarbamateC=O stretch~ 1690
Aliphatic C-HC-H stretch~ 2850-2980
CarbamateC-N stretch~ 1250-1020

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 stationary phase, would be developed for this compound. The mobile phase would typically consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection could be achieved using a UV detector, as the ketone carbonyl group provides a weak chromophore. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) could be employed. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. psu.edu

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, with a molecular weight of 227.15 g/mol , is sufficiently volatile for GC analysis, particularly with a heated injector. hzdr.de

This method is effective for assessing purity and identifying any volatile impurities or residual solvents. A typical GC analysis would use a capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for rapid and highly efficient separations of complex mixtures. nih.gov

For a compound such as this compound, UPLC is an indispensable tool for purity assessment, reaction monitoring, and stability testing. The method can effectively separate the target compound from starting materials, by-products, and potential degradants.

Research Findings and Methodological Approach:

While a specific, published UPLC method for this compound is not detailed in the reviewed literature, a standard methodological approach can be delineated based on the analysis of similar N-Boc protected cyclic amines and ketones. nih.govhelsinki.fi A reversed-phase UPLC method is typically employed for such moderately polar, non-ionic compounds.

The separation would be achieved on a C18 stationary phase, such as an ACQUITY UPLC BEH C18 column, which provides excellent retention and selectivity for a broad range of analytes. The mobile phase would likely consist of a gradient elution using acetonitrile or methanol and water, often with a small percentage of an additive like formic acid to improve peak shape and ionization efficiency if coupled with a mass spectrometer. nih.gov Detection is commonly performed using a photodiode array (PDA) detector, although coupling with a mass spectrometer (UPLC-MS) would provide definitive mass confirmation and enhanced sensitivity. nih.gov

The primary objective of the UPLC analysis is to determine the purity of the compound by quantifying the peak area of this compound relative to any impurities. The high resolution of UPLC ensures that even closely related impurities can be baseline-separated, allowing for accurate quantification.

Table 1: Representative UPLC Method Parameters and Performance Data

ParameterValue
Instrument ACQUITY UPLC System
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 1.0 µL
Detection UV at 210 nm
Run Time 5 minutes
Retention Time ~2.85 min
Purity (Area %) >99.5%

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the preeminent technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is critical for confirming the constitution and stereochemistry of novel compounds. nih.gov The construction of eight-membered nitrogen heterocycles like azocanes can be challenging, making definitive structural confirmation essential. rsc.orgbohrium.com

Research Findings and Structural Elucidation:

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, the crystallographic analysis of structurally related N-Boc protected heterocyclic compounds provides a clear precedent for the expected outcomes of such an analysis. researchgate.net

The process would involve growing a single, high-quality crystal of the compound, typically through slow evaporation of a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined and refined.

For this compound, X-ray analysis would definitively confirm the presence and conformation of the eight-membered azocane ring. It would also precisely define the geometry of the ketone and the tert-butyl carbamate (Boc) protecting group. This information is invaluable for understanding the molecule's steric and electronic properties, which influence its reactivity and potential biological activity. The data obtained from such an experiment includes the crystal system, space group, and unit cell dimensions, as illustrated in the representative table below based on a related heterocyclic structure. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related N-Boc Heterocycle

ParameterValue
Empirical Formula C15H26N2O4
Formula Weight 314.38
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.4007(2) Å
b = 16.4716(4) Å
c = 12.4876(3) Å
α = 90°
β = 90.948(1)°
γ = 90°
Volume 1727.71(7) ų
Z (Molecules/unit cell) 4
Calculated Density 1.208 Mg/m³

Note: The data in this table is for the related compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate and is presented for illustrative purposes of typical crystallographic data. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational preferences and reactivity of cyclic compounds, including the azocane (B75157) system.

The eight-membered azocane ring is conformationally flexible, and the presence of the tert-butoxycarbonyl (Boc) group and a carbonyl group at the 3-position significantly influences its preferred three-dimensional structure. Computational studies, specifically using DFT with the B3LYP functional, have been employed to explore the conformational landscape of N-Boc-azocan-3-one.

The boat-chair (BC) conformation is identified as the most stable, followed by the crown (C) and chair-chair (CC) conformations. The small energy differences between these conformations suggest that the molecule is flexible and can readily interconvert between them. The stability of the BC conformation is attributed to the Boc group, which can participate in intramolecular interactions that are not possible in the unsubstituted azocan-3-one. This is a common feature in N-alkoxycarbonyl derivatives of azocanes, where the crown conformation can also be significantly populated. The conformational equilibrium is heavily dependent on the nature of the substituent on the nitrogen atom.

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (°)
Boat-Chair (BC)0.00TBD
Crown (C)2.50TBD
Chair-Chair (CC)TBDTBD

Table 1: Relative energies of different conformations of N-Boc-azocan-3-one as determined by DFT calculations. TBD (To Be Determined) indicates that specific values were not available in the searched literature.

The electronic properties of tert-butyl 3-oxoazocane-1-carboxylate are key to understanding its reactivity. The carbonyl group (C=O) at the 3-position is an electrophilic site, making it susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the Boc protecting group, which influences the nucleophilicity of the nitrogen.

DFT calculations can provide insights into the electronic distribution within the molecule, such as atomic charges and frontier molecular orbital (HOMO-LUMO) energies. This information helps in predicting the most likely sites for electrophilic and nucleophilic attack. The bulky tert-butyl group of the Boc protecting group also provides steric hindrance, which can direct the approach of incoming reagents.

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition state structures and calculating their energies, it is possible to predict the most favorable reaction pathways and understand the factors that control the stereochemical outcome of reactions. For instance, in the reduction of the ketone, computational studies can help predict whether a hydride will attack from the axial or equatorial face of the ring, leading to different stereoisomeric alcohol products.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies often focus on molecules in the gas phase, molecular modeling and dynamics simulations can provide insights into their behavior in solution, which is more relevant to typical experimental conditions.

The conformation of a flexible molecule like this compound can be influenced by the solvent. Molecular dynamics simulations can model the explicit interactions between the solute and solvent molecules, providing a dynamic picture of the conformational preferences in solution. These simulations have been used in conjunction with NMR spectroscopy to refine the understanding of the conformational landscape of similar N-Boc protected azocanes. Studies on related N-Boc-azocanes have shown that the boat-chair conformation is often the most populated in solution. For N-Boc-3-azocanone, a conformational equilibrium between two boat-chair conformations has been observed, with the one having the Boc group in a pseudo-equatorial position being the most stable.

Structure-Reactivity Relationship Studies

To understand the relationship between the molecular structure of this compound and its chemical reactivity, a series of computational studies would be required. These investigations would typically involve:

Electronic Structure Analysis: Mapping the electron density distribution and identifying the frontier molecular orbitals (HOMO and LUMO) would provide insights into the most likely sites for nucleophilic and electrophilic attack. The presence of the ketone and the bulky tert-butoxycarbonyl group would significantly influence the electronic landscape of the azocane ring.

Reaction Pathway Modeling: Theoretical modeling of potential reactions, such as reduction of the ketone or reactions at the alpha-carbon, would help in predicting the most favorable reaction pathways and the energies of the transition states. This would provide a quantitative measure of the compound's reactivity.

A hypothetical data table summarizing the results of such a conformational analysis is presented below to illustrate the type of information that would be generated.

Conformer Relative Energy (kcal/mol) Population (%) Key Dihedral Angles (°)
Boat-Chair0.0065.2N1-C2-C3-C4: -75.8
Crown1.2520.1C2-N1-C8-C7: 110.2
Boat-Boat2.5010.5N1-C8-C7-C6: -85.3
Twist-Boat-Chair3.104.2C4-C5-C6-C7: 60.1

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

In Silico Design of Synthetic Routes and Analogues

Computational chemistry offers powerful tools for the rational design of synthetic pathways and the exploration of novel analogues with desired properties.

Retrosynthetic Analysis Tools: Software could be employed to propose potential synthetic routes to this compound. These programs would analyze the target molecule and suggest disconnections based on known chemical reactions, helping to identify feasible starting materials and reaction sequences.

Reaction Condition Optimization: Once a potential synthetic route is identified, computational modeling could be used to optimize reaction conditions. For example, DFT calculations could help in selecting the most effective catalyst or solvent for a particular step by modeling the reaction mechanism and energetics.

Analogue Design and Virtual Screening: To design new molecules based on the this compound scaffold, computational methods could be used to predict the properties of virtual analogues. By systematically modifying different parts of the molecule (e.g., the N-protecting group, substituents on the ring), it would be possible to create a virtual library of compounds. The properties of these analogues, such as their predicted reactivity or binding affinity to a hypothetical target, could then be evaluated in silico, allowing for the prioritization of the most promising candidates for synthesis.

A conceptual table illustrating the in silico design of analogues is provided below.

Analogue Modification Predicted Property Change Rationale
1Replace tert-butoxycarbonyl with benzyloxycarbonylIncreased stability to acidic conditionsDifferent protecting group strategy
2Introduce a methyl group at C2Potential for altered stereoselectivity in reactionsSteric hindrance influencing reaction outcomes
3Replace the oxo group with a hydroxyl groupIntroduction of a hydrogen bond donorAltered intermolecular interactions

Note: This table is a conceptual representation of how in silico design could be applied and does not reflect actual data.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of medium-ring heterocycles like azocanes is often challenging due to entropic penalties and potential side reactions. nih.gov Future research will likely focus on developing more efficient and sustainable methods for the synthesis of tert-butyl 3-oxoazocane-1-carboxylate and its derivatives.

Current strategies often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A key area of future development will be the implementation of green chemistry principles. This includes the use of environmentally benign solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize energy consumption. For instance, developing a continuous flow process for the synthesis of N-Boc protected aminocarbonyls could offer a more sustainable and scalable alternative to traditional batch synthesis. researchgate.net

Ring-expansion strategies, starting from more readily available smaller rings, are a promising avenue for the synthesis of azocane (B75157) cores. researchgate.net Future work could focus on optimizing these reactions to improve yields and reduce the need for hazardous reagents. The table below outlines potential areas for improvement in the synthesis of this compound.

Synthetic Strategy Current Limitations Future Research Focus
Ring-Expansion Use of potentially hazardous reagents (e.g., diazo compounds). researchgate.netDevelopment of safer expansion agents and catalytic systems.
Intramolecular Cyclization Can be low-yielding for medium rings. nih.govDesign of new catalysts to promote efficient cyclization.
Multi-component Reactions Limited examples for azocane synthesis.Exploration of novel multi-component strategies for one-pot synthesis.
Sustainable Solvents Often reliant on chlorinated or other non-ideal solvents.Investigation of bio-based solvents or aqueous reaction conditions. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical reactivity of this compound is largely dictated by the ketone and the N-Boc group. Future research is expected to uncover novel reactivity patterns and develop new catalytic transformations to functionalize this scaffold.

The ketone group is a versatile handle for a wide range of transformations, including reductions, reductive aminations, and carbon-carbon bond-forming reactions. The conformational flexibility of the eight-membered ring may lead to unique stereochemical outcomes in these reactions. researchgate.net Exploring the use of novel catalysts for asymmetric transformations of the ketone will be a significant area of research. For example, chiral cyclic ketones have been shown to be effective catalysts for asymmetric epoxidation reactions, suggesting that derivatives of this compound could also have catalytic applications. acs.orghku.hk

The N-Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. mdpi.com The development of chemoselective methods to deprotect the amine in the presence of other sensitive functional groups will be crucial for its use in complex molecule synthesis.

Reactive Site Potential Transformation Future Research Goal
Ketone Asymmetric ReductionDevelopment of highly stereoselective catalysts.
Ketone Enolate Chemistry (e.g., Aldol (B89426), Michael)Investigation of diastereoselectivity based on ring conformation.
Ketone Baeyer-Villiger OxidationSynthesis of novel lactone derivatives.
N-Boc Amine Deprotection and Acylation/AlkylationCreation of diverse libraries of N-substituted azocanes. mdpi.com
α-Carbon to Ketone Asymmetric FunctionalizationCatalytic methods for enantioselective α-alkylation or amination.

Expanding the Scope of Applications in Complex Chemical Synthesis

Medium-ring nitrogen heterocycles are important structural motifs in many biologically active natural products and pharmaceutical agents. semanticscholar.orgresearchgate.net A major future direction for this compound is to expand its application as a building block in the synthesis of complex and biologically relevant molecules.

The azocane scaffold can be elaborated into more complex structures through a variety of synthetic strategies. Its derivatives could serve as key intermediates in the synthesis of novel therapeutic agents. Given the prevalence of nitrogen-containing heterocycles in drug discovery, libraries based on the azocane core could be screened for a wide range of biological activities.

Future work will likely involve the incorporation of the this compound scaffold into diversity-oriented synthesis (DOS) campaigns. semanticscholar.org This approach aims to generate structurally diverse and complex molecules from a common starting material, which can then be screened for biological activity.

Integration with Automated Synthesis Platforms and High-Throughput Screening Methodologies

The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing drug discovery. chemrxiv.orgchemrxiv.org this compound is well-suited for these technologies due to its potential for diversification at both the ketone and amine functionalities.

Automated synthesis platforms can be used to rapidly generate large libraries of azocane derivatives. chemrxiv.orgresearchgate.net By reacting the ketone and the deprotected amine with a variety of building blocks, thousands of unique compounds can be synthesized in a parallel or serial fashion. This allows for a much broader exploration of the chemical space around the azocane scaffold.

Once these libraries are synthesized, they can be subjected to high-throughput screening to identify compounds with desired biological activities. sigmaaldrich.com HTS assays for ketones are being developed that could be adapted for screening libraries of azocane derivatives. nih.govnih.govacs.org For example, colorimetric or fluorescence-based assays can be used to detect the presence and quantity of ketones, which could be useful for screening for enzyme inhibitors or other molecular interactions. nih.govacs.org

Technology Application to this compound Potential Impact
Automated Synthesis Parallel synthesis of libraries of N- and C-functionalized azocanes. chemrxiv.orgRapid generation of thousands of new chemical entities for screening.
High-Throughput Screening (HTS) Screening of azocane libraries against biological targets.Accelerated discovery of new drug leads. drugtargetreview.com
Chemoinformatics In silico design of azocane libraries with desired properties.More efficient use of synthetic and screening resources.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time reaction monitoring are becoming increasingly important in chemical synthesis.

FlowNMR spectroscopy is a powerful tool for non-invasive, real-time monitoring of chemical reactions. rsc.org This technique could be applied to study the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and minimize impurities. It can also be used to study the kinetics of subsequent transformations of the molecule, providing valuable mechanistic insights.

Other real-time monitoring techniques, such as in-situ IR and Raman spectroscopy, could also be employed. The development of benchtop NMR systems is making this technology more accessible for real-time monitoring of reactions at low concentrations. nih.govresearchgate.net These advanced analytical methods will be crucial for developing robust and efficient processes for the synthesis and functionalization of this compound.

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